(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride
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Overview
Description
®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as a building block in the synthesis of various pharmacologically active molecules. The compound’s structure features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.
Formation of Intermediate: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable leaving group to form an intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired ®-enantiomer.
Final Conversion: The ®-enantiomer is converted to the trihydrochloride salt through a reaction with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Automated Synthesis: Employing automated synthesis platforms to streamline the production process.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
N-oxides: Formed through oxidation.
Amine Derivatives: Produced via reduction.
Substituted Pyridines: Resulting from nucleophilic substitution.
Scientific Research Applications
®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride: The enantiomer of the compound with different biological activity.
N-Methylpyrrolidine: A structurally similar compound with distinct chemical properties.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
®-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is unique due to its chiral nature and specific substitution pattern, which confer distinct pharmacological properties and synthetic utility.
Properties
IUPAC Name |
(3R)-1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H/t10-;;;/m1.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJZIUXPHGUIFL-FYBBWCNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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